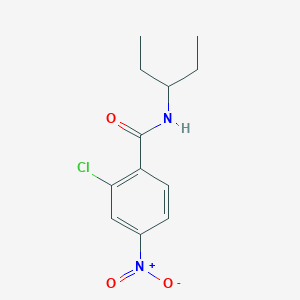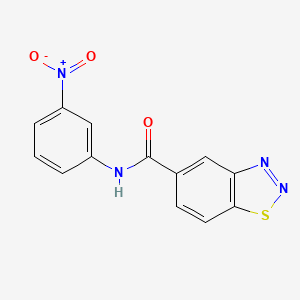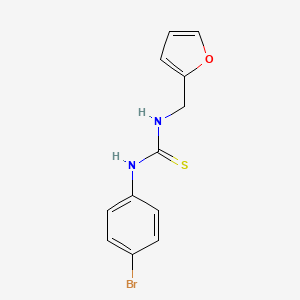![molecular formula C17H15NO5S B5704431 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid, also known as MTAISA, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAISA is a derivative of isophthalic acid, which is widely used in the production of polymers, resins, and pharmaceuticals. MTAISA has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Mécanisme D'action
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid exerts its biological effects through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a key mediator of inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has several advantages as a research tool, including its high solubility in water and organic solvents, and its stability under various conditions. However, this compound has some limitations, including its high cost of synthesis and the need for further studies to determine its toxicity and potential side effects.
Orientations Futures
There are several potential future directions for the research and development of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid. One area of interest is the development of new drugs based on the structure of this compound, which could have applications in the treatment of cancer, inflammation, and bacterial infections. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further studies are needed to determine the toxicity and potential side effects of this compound, as well as its mechanism of action in various biological systems.
Méthodes De Synthèse
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid can be synthesized through various methods, including the reaction of isophthalic acid with 4-methylthiophenol and acetic anhydride. The reaction is catalyzed by sulfuric acid, and the product is purified through recrystallization. Other methods of synthesis include the reaction of isophthalic acid with 4-methylthiophenol and acetic acid, or the reaction of 4-methylthiophenol with isophthaloyl chloride followed by acetylation.
Applications De Recherche Scientifique
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. This compound has also been used as a fluorescent probe for the detection of metal ions, and as a catalyst for the synthesis of organic compounds.
Propriétés
IUPAC Name |
5-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-10-2-4-14(5-3-10)24-9-15(19)18-13-7-11(16(20)21)6-12(8-13)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMXQYEHSHFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)

![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)


![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)

